2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is a synthetic compound characterized by a unique molecular structure that combines chloro, difluoromethoxy, and methoxyphenyl groups. This compound is significant in medicinal and industrial chemistry due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide involves multiple steps starting from commercially available precursors. A common approach includes the alkylation of 3-(difluoromethoxy)-4-methoxyphenyl compounds with suitable chloroethylating agents under controlled conditions. The intermediate compounds are then treated with acetamide derivatives, which are chlorinated to achieve the final product.
Industrial Production Methods: On an industrial scale, the synthesis might utilize continuous flow processes to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and the choice of solvents and catalysts are optimized to ensure the maximum purity and yield of the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide undergoes a variety of chemical reactions including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction environment and reagents.
Common Reagents and Conditions
Oxidation: : Acidic potassium permanganate
Reduction: : Sodium borohydride in ethanol
Substitution: : Alkyl halides for nucleophilic substitution
Major Products Formed
Oxidation products may include phenolic derivatives.
Reduction typically results in dehalogenated compounds.
Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is used in diverse fields:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential interactions with biological molecules and systems.
Medicine: : Explored for therapeutic properties, especially in drug design for targeting specific pathways.
Industry: : Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. It is known to interact with cellular receptors or enzymes, leading to alterations in biochemical pathways. The methoxy and difluoromethoxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Uniqueness: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide stands out due to its difluoromethoxy group, which imparts unique electronic properties, influencing its reactivity and interactions compared to its analogs.
This compound's multifaceted applications, detailed preparation methods, and unique chemical properties make it a topic of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO3/c1-18-9-3-2-8(4-5-16-11(17)7-13)6-10(9)19-12(14)15/h2-3,6,12H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSWRZJLVCJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.